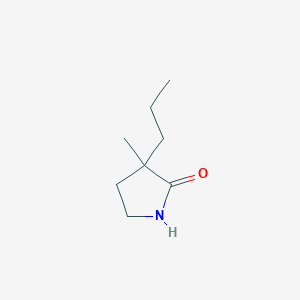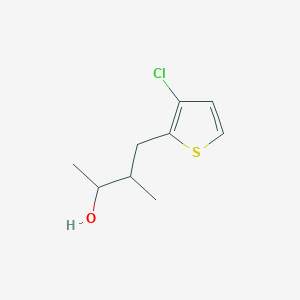
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclobutylmethyl group attached to a pyrazole ring, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine typically involves the reaction of cyclobutylmethylamine with 3-methyl-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine can be compared with other similar compounds in the pyrazole family:
1-Cyclobutyl-3-methyl-1H-pyrazol-4-ylamine: Similar in structure but differs in the position of the cyclobutyl group.
3-Methyl-1H-pyrazol-4-ylamine: Lacks the cyclobutylmethyl group, resulting in different chemical properties.
1-Cyclobutylmethyl-1H-pyrazol-3-ylamine: Another isomer with different substitution patterns
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
1-(cyclobutylmethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-7-9(10)6-12(11-7)5-8-3-2-4-8/h6,8H,2-5,10H2,1H3 |
Clave InChI |
XRTXXNWQJQAMQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1N)CC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
![Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)
![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)

![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)



![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)
